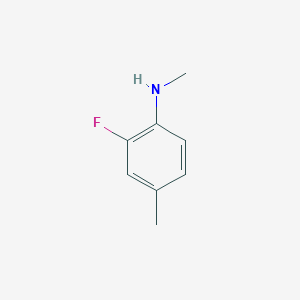![molecular formula C10H14FNO B7815659 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol](/img/structure/B7815659.png)
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a compound of considerable interest in chemical and pharmaceutical research. It consists of an ethylamino group attached to a phenyl ring substituted with a fluoro atom at the para position. This structural motif imparts unique chemical and biological properties that make it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol typically involves multiple steps starting from commercially available precursors. A common method includes the alkylation of a substituted phenyl compound with an appropriate ethylamino reagent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might involve batch or continuous processes. Efficient synthesis routes may utilize flow chemistry techniques to enhance reaction rates and optimize yields, thereby making the production process more cost-effective and scalable.
化学反応の分析
Types of Reactions It Undergoes
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can participate in various chemical reactions:
Oxidation: Converts it into different oxidation states or functional groups.
Reduction: May be reduced to form simpler or more complex derivatives.
Substitution: The fluoro group or amino group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles or electrophiles under controlled conditions with catalysts.
Major Products Formed
The major products depend on the specific reactions and reagents used. For instance, oxidation can lead to aldehydes or carboxylic acids, whereas substitution can yield a variety of functionalized aromatic compounds.
科学的研究の応用
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is utilized across several scientific disciplines:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a substrate in mechanistic studies.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its therapeutic potential in treating various conditions, possibly due to its effects on biological pathways.
Industry: Used in the manufacture of specialty chemicals and as a building block in the production of advanced materials.
作用機序
The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluoro and ethylamino groups can influence binding affinity and activity. Pathways affected by the compound may include metabolic processes, signaling cascades, or other biochemical interactions.
類似化合物との比較
Compared to other compounds with similar structures, 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol exhibits unique characteristics due to its specific functional groups.
Unique Features: The fluoro substitution enhances stability and bioactivity, while the ethylamino group contributes to its reactivity and solubility.
Similar Compounds: Other analogs may include those with different substituents on the phenyl ring or variations in the amino group, affecting their chemical and biological properties.
特性
IUPAC Name |
2-[1-(4-fluorophenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVQGDSSGYJZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
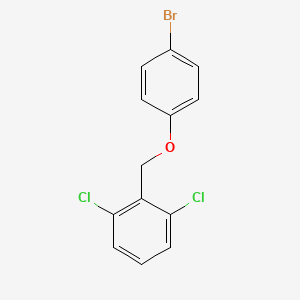
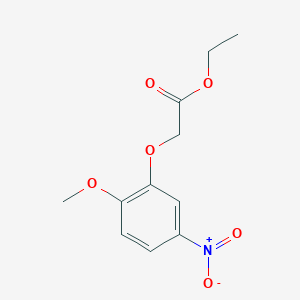
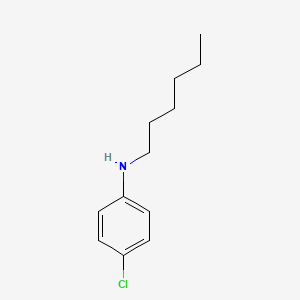
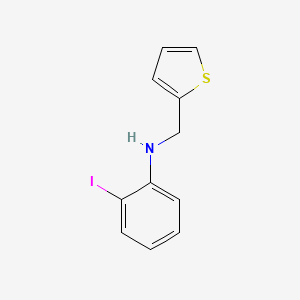
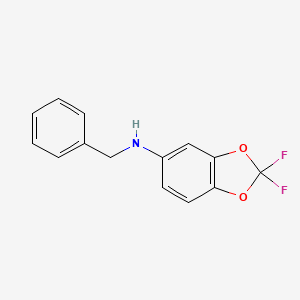
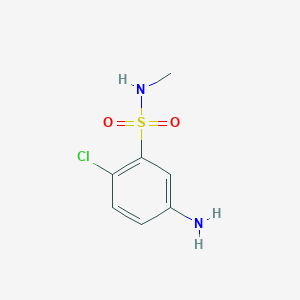
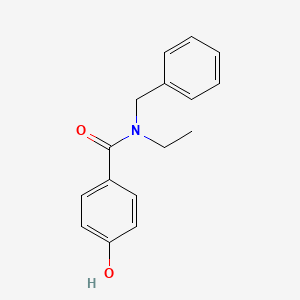

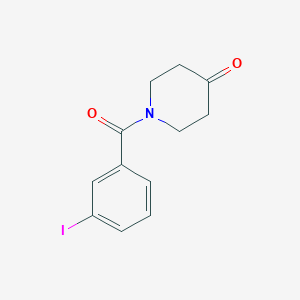
![N-cyclohexyl-2-[3-(dimethylamino)propylamino]propanamide](/img/structure/B7815638.png)
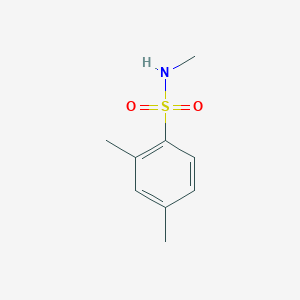
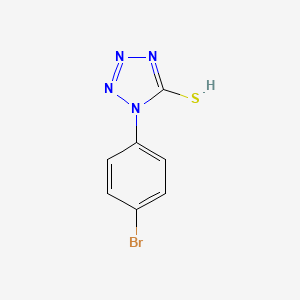
![[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7815647.png)
